Bicyclo[2.2.1]hept-2-ene;ethene

Catalog No.
S1927293
CAS No.
26007-43-2
M.F
C9H14
M. Wt
122.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hept-2-ene;ethene

CAS Number

26007-43-2

Product Name

Bicyclo[2.2.1]hept-2-ene;ethene

IUPAC Name

bicyclo[2.2.1]hept-2-ene;ethene

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C7H10.C2H4/c1-2-7-4-3-6(1)5-7;1-2/h1-2,6-7H,3-5H2;1-2H2

InChI Key

SFFFIHNOEGSAIH-UHFFFAOYSA-N

SMILES

C=C.C1CC2CC1C=C2

Canonical SMILES

C=C.C1CC2CC1C=C2

Sealants, Gaskets, and Insulation for Laboratory Equipment

Due to its good chemical resistance and formability, Bicyclo(2.2.1)hept-2-ene, polymer with ethene finds use as a sealant, gasket, and insulation material in various laboratory equipment and devices [1].

These properties are crucial for isolating and protecting sensitive components within scientific instruments from external factors like moisture, air, and chemical contaminants. This allows for reliable operation and accurate measurements within the equipment.

Source

[1] Smolecule.com (Bicyclo(2.2.1)hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene) ()

Bicyclo[2.2.1]hept-2-ene, also known as norbornene, is a bicyclic compound characterized by its unique bridged structure. The molecular formula for bicyclo[2.2.1]hept-2-ene is C9H12C_9H_{12} with a molecular weight of approximately 120.19 g/mol. This compound features a strained double bond, which contributes to its high reactivity compared to other alkenes. It exists primarily as a colorless liquid at room temperature, with a melting point around 45 °C and a boiling point of 96 °C . The compound is soluble in various organic solvents but insoluble in water, making it versatile for numerous chemical applications.

Due to its strained structure:

  • Diels-Alder Reactions: It acts as an effective dienophile, reacting with diene compounds to form cycloadducts. This reaction is crucial for synthesizing complex polycyclic structures in organic chemistry .
  • Ring-Opening Metathesis Polymerization (ROMP): Bicyclo[2.2.1]hept-2-ene can undergo ROMP in the presence of transition metal catalysts, leading to the formation of polynorbornenes, which have tailored properties for various applications .
  • Addition Reactions: The strained double bond allows for rapid addition reactions with halogens, hydrogen halides, and organometallic reagents, often leading to stereospecific products due to the rigid bicyclic framework .

Bicyclo[2.2.1]hept-2-ene can be synthesized through several methods:

  • Diels-Alder Reaction: This method involves the reaction of cyclopentadiene with ethylene or other dienophiles under heat or pressure conditions to yield bicyclo[2.2.1]hept-2-ene.
  • Cracking Dicyclopentadiene: A common industrial method involves the thermal cracking of dicyclopentadiene into cyclopentadiene followed by its reaction with ethylene in a Diels-Alder reaction setup .
  • Transition Metal-Catalyzed Reactions: Bicyclo[2.2.1]hept-2-ene can also be produced through dimerization reactions using transition metal catalysts that facilitate the coupling of simpler alkenes into more complex structures .

Bicyclo[2.2.1]hept-2-ene has numerous applications across various fields:

  • Polymer Chemistry: It is widely used as a monomer in the production of specialty polymers through ROMP, which are utilized in coatings, adhesives, and sealants due to their unique mechanical properties .
  • Organic Synthesis: Its ability to participate in cycloaddition reactions makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Catalysis: Bicyclo[2.2.1]hept-2-ene serves as a substrate for studies on catalytic processes involving hydrocarbons, contributing to advancements in green chemistry initiatives aimed at efficient resource utilization .

Research on the interactions of bicyclo[2.2.1]hept-2-ene primarily focuses on its reactivity with various reagents and catalysts:

  • Transition Metal Catalysis: Studies have shown that transition metal complexes can effectively activate the strained double bond of bicyclo[2.2.1]hept-2-ene for various transformations, enhancing its utility in synthetic applications .
  • Polymer Interactions: Investigations into the interactions between polynorbornenes and other materials highlight their compatibility and potential use in composite materials and biomedical applications.

Bicyclo[2.2.1]hept-2-ene shares structural similarities with several other compounds, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
CyclopenteneC5H8C_5H_8Smaller ring structure; less strain compared to bicyclo[2.2.1]hept-2-ene
NorbornadieneC7H8C_7H_8Contains an additional double bond; used in similar reactions
Ethylidene NorborneneC9H10C_9H_{10}A derivative with an ethylidene group; used in polymer synthesis
DicyclopentadieneC10H12C_{10}H_{12}Precursor for bicyclo[2.2.1]hept-2-ene synthesis; contains two cyclopentane rings

Bicyclo[2.2.1]hept-2-ene's unique structural strain makes it particularly reactive compared to these similar compounds, allowing it to participate in a wider variety of

Vinyl addition polymerization of bicyclo[2.2.1]hept-2-ene represents a coordination-insertion mechanism that preserves the bicyclic structure of the monomer during polymer chain growth [1] [2]. This polymerization pathway proceeds through sequential insertion of the norbornene double bond into metal-carbon bonds, resulting in saturated polymer backbones with exceptional thermal and mechanical properties [3] [4]. The sterically constrained nature of the bicyclic monomer structure creates unique challenges for catalyst design, requiring systems that can accommodate the bulky norbornene framework while maintaining high activity and selectivity [5] [6].

Palladium-Based Catalyst Systems

Palladium-based catalytic systems have emerged as highly effective platforms for the controlled vinyl addition polymerization of bicyclo[2.2.1]hept-2-ene and its derivatives. The coordination environment around the palladium center plays a crucial role in determining both catalytic activity and the living characteristics of the polymerization process [4] [5].

Table 1: Palladium-Based Catalyst Systems

Catalyst SystemActivity (g polymer/mol Pd/h)Molecular Weight ControlKey Features
(t-Bu₃P)PdMeCl/[Li(OEt₂)₂.₅]B(C₆F₅)₄Living characteristicsTime and monomer/initiator ratioLiving polymerization, block copolymers
[Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂]/PCy₃/NaBAr^F₄> 1 metric ton/mol Pd/h2 ppm Pd neededPreserves pendant double bonds
IzQO Palladium Catalysts with Me₂AlCl2.74 × 10⁸High thermal stability up to 140°CHigh comonomer incorporation
Cationic η³-allylpalladium complexesVery highTunable by chain transfer agentsWeakly coordinating counterions essential
(NHC)Pd-systemsHigh (Mₙ up to 1.4 × 10⁶)High molecular weight achievableBromoalkyl group tolerance

The (t-Bu₃P)PdMeCl catalyst system activated by [Li(OEt₂)₂.₅]B(C₆F₅)₄ demonstrates exceptional living polymerization characteristics for substituted norbornene monomers [4]. This system enables precise control of molecular weight through the monomer-to-initiator ratio and reaction time, producing polymers with narrow molecular weight distributions and monomodal characteristics. The living nature of this polymerization allows for the synthesis of well-defined block copolymers through sequential monomer addition, representing the first examples of controlled block copolymerization of substituted norbornene derivatives via vinyl addition polymerization [4].

Benzylic palladium complexes, particularly [Pd₂(μ-Br)₂(η³-C₆H₅CHCH₂C₆F₅)₂] in combination with PCy₃ and NaBAr^F₄, exhibit remarkable catalytic efficiency requiring only 2 parts per million of palladium to achieve high conversion of vinyl-substituted norbornenes [5] [7]. The initiation mechanism in these systems can proceed through two distinct pathways: insertion into a palladium-hydride bond generated from the neutral complex, or insertion into a palladium-carbon benzyl bond when the cationic species is preformed [5]. The facile transformation between η³ and σ-benzyl coordination modes creates accessible coordination sites that facilitate efficient initiation.

Tridentate imidazo[1,5-a]quinolin-9-olate-1-ylidene palladium catalysts bearing dimethylaminoethyl side arms demonstrate exceptional activities reaching 2.74 × 10⁸ g of polymer per mole of palladium per hour [8]. These systems maintain high thermal stability up to 140°C and show remarkable tolerance for polar comonomers, enabling the copolymerization of norbornene with vinyl ethers and ester-containing monomers [8].

MAO-Activated Titanium Complexes

Methylalumoxane-activated titanium complexes represent a distinct class of catalytic systems that exhibit unique selectivity patterns and remarkable comonomer incorporation capabilities in the copolymerization of bicyclo[2.2.1]hept-2-ene with ethene [2] [9] [10].

Table 2: MAO-Activated Titanium Complexes

Catalyst ComplexActivity (kg polymer/mol Ti/h)Norbornene Incorporation (%)Living CharacteristicsSpecial Features
Bis(pyrrolide-imine) Ti/MAOHighVery high, superior to CGCMₙ > 500,000, Mw/Mₙ < 1.20Alternating copolymer tendency
Heteroligated (Salicylaldiminato)(β-enaminoketonato)Ti360-42042.0 (C₃), 33.0 (Cₛ)Narrow molecular weight distributionSteric environment influence
Bis(benzoin) titanium complex/MAOGood17-52High molecular weightRandom copolymer structure
Bis(β-ketoamino) titanium/pyrazolone ringsModerateHighControlledPyrazolone ring stability
Trianionic N[CH₂CH(Ph)O]₃³⁻ Ti catalysts360-42042.0 (C₃), 33.0 (Cₛ)High norbornene contentSymmetry effect on incorporation

Bis(pyrrolide-imine) titanium complexes activated with methylalumoxane demonstrate superior norbornene incorporation capabilities compared to constrained geometry catalysts [2] [9]. These systems exhibit sterically open and highly electrophilic characteristics that facilitate excellent norbornene insertion, surpassing the performance of benchmark Me₂Si(Me₄Cp)(N-tert-Bu)TiCl₂ systems [2]. The catalysts show a marked tendency to produce alternating copolymers despite their C₂ symmetric nature, resulting in stereoirregular structures [2] [9].

The norbornene-to-ethylene molar ratio in the polymerization medium exerts profound influence on the molecular weight distribution of the resulting copolymers [2] [9]. At norbornene-to-ethylene ratios exceeding approximately 1.0, these titanium systems mediate room-temperature living copolymerization, producing high molecular weight monodisperse copolymers with number-average molecular weights exceeding 500,000 and polydispersity indices below 1.20 [2] [9].

Heteroligated salicylaldiminato β-enaminoketonato titanium complexes demonstrate activities ranging from 360 to 420 kg of polymer per mole of titanium per hour, with norbornene incorporations reaching 42.0% for C₃ symmetric catalysts and 33.0% for Cₛ symmetric systems [11]. The sterically open structure of the β-enaminoketonato ligand contributes to high norbornene incorporation efficiency, while the catalyst symmetry significantly influences both the percentage of norbornene content and the resulting copolymer microstructure [11] [12].

Ring-Opening Metathesis Polymerization (ROMP)

Ring-opening metathesis polymerization of bicyclo[2.2.1]hept-2-ene proceeds through a fundamentally different mechanism involving metathesis of the strained cyclic olefin to produce unsaturated polymer backbones [13] [14] [15]. The high ring strain of the norbornene system provides thermodynamic driving force for the polymerization, while the preservation of olefinic functionality in the polymer backbone enables subsequent modification reactions [16] [15].

Grubbs-Type Catalyst Applications

Grubbs-type ruthenium catalysts have revolutionized ring-opening metathesis polymerization through their exceptional functional group tolerance, air stability, and ability to produce well-defined polymers under mild reaction conditions [14] [16] [17] [18].

Table 3: Grubbs-Type Catalyst Applications in ROMP

Catalyst GenerationCatalyst FormulaInitiation CharacteristicsLiving PolymerizationApplications
Grubbs 1st Generation G1(PCy₃)₂(Cl)₂RuCHPhModerate initiation rateGood living characteristicsGeneral ROMP applications
Grubbs 2nd Generation G2(H₂IMes)(PCy₃)(Cl)₂RuCHPhFast initiationExcellent controlComplex architectures
Grubbs 3rd Generation G3(H₂IMes)(pyr)₂(Cl)₂RuCHPhVery fast initiationSuperior living behaviorUltra-high MW polymers (Mₙ = 1,219 kg/mol)
Hoveyda-Grubbs 2nd Generation(H₂IMes)(Cl)₂Ru=CHArModerate initiationGood controlSpecialized applications
Polyisobutylene-supported G2PIB-supported G2Similar to homogeneous G2Maintained living characterGreen chemistry applications

Grubbs third-generation catalyst systems demonstrate exceptional performance in the polymerization of functionalized norbornene derivatives [19] [17] [18]. Kinetic studies reveal that the rate-determining step involves the formation of the metallacyclobutane intermediate, as confirmed through carbon-13/carbon-12 and hydrogen/deuterium kinetic isotope effect investigations [19] [18]. The catalyst exhibits inverse first-order dependence on pyridine concentration, with one of the two coordinated pyridines being fully dissociated in solution [17].

The polymerization rate with Grubbs third-generation catalysts shows independence from catalyst concentration, leading to the development of comprehensive rate laws that account for the unique coordination behavior of the pyridine ligands [17]. Van't Hoff analysis of the equilibrium between mono- and dipyridine adducts reveals an extrapolated equilibrium constant of approximately 0.5 at 25°C [17].

Ring-opening metathesis polymerization using supported Grubbs catalysts provides significant advantages for green chemistry applications [14]. Polyisobutylene-supported second-generation Grubbs catalyst maintains catalytic activity comparable to its homogeneous counterpart while enabling facile catalyst recovery and producing polymers with reduced ruthenium contamination levels [14].

Living Polymerization Characteristics

The living characteristics of ring-opening metathesis polymerization depend critically on the relative rates of initiation, propagation, and termination processes [20] [16] [15] [17]. Living polymerization is characterized by the absence of significant chain transfer or termination reactions during the experimental timeframe, enabling precise control of molecular weight and molecular weight distribution [21].

Grubbs third-generation catalysts demonstrate superior living behavior compared to earlier generations, enabling the synthesis of ultra-high molecular weight polynorbornenes with number-average molecular weights reaching 1,219 kg/mol and dispersity indices as low as 1.13 [20]. The fast initiation characteristics of these catalysts ensure that all catalyst molecules are converted to active propagating species early in the polymerization, minimizing the molecular weight distribution [20] [17].

The living nature of ring-opening metathesis polymerization enables the synthesis of complex macromolecular architectures including block copolymers, star polymers, and bottlebrush structures [16] [21]. Sequential monomer addition techniques allow for the construction of well-defined block copolymers with controlled composition and architecture [21].

Molecularly confined catalyst systems, where Grubbs catalysts are encapsulated within metal-organic framework sub-surface cages, demonstrate enhanced processivity and living characteristics [20]. The framework structure provides physical barriers that prevent nascent polymer chains from accessing the catalyst center, inhibiting secondary metathesis and depolymerization reactions [20].

Copolymerization with Ethene

The copolymerization of bicyclo[2.2.1]hept-2-ene with ethene represents a technologically significant process for producing cyclic olefin copolymers with tunable properties ranging from flexible elastomers to rigid, high-glass-transition thermoplastics [22] [23] [24] [25].

Alternating Copolymer Architecture

Alternating copolymer architectures in ethene-norbornene systems arise from specific catalyst designs that promote alternating monomer insertion patterns through steric and electronic control mechanisms [23]. The development of alternating microstructures requires careful balance of the relative insertion rates and coordination preferences of the two monomers [10] [23].

Organopalladium complexes bearing hemilabile α-amino-pyridine ligands demonstrate exceptional capability for producing alternating ethene-norbornene copolymers [23]. The hemilabile nature of the ligand system enables facile geometric isomerization through sterically controlled amino decoordination-recoordination processes [23]. Kinetic studies reveal that the more facile norbornene insertion in cis-isomers, combined with ready geometric isomerization, cooperatively leads to the formation of alternating copolymer architectures [23].

The alternating sequence formation is facilitated by the differential insertion rates of ethene and norbornene depending on the geometry of the catalyst-growing chain complex [23]. Density functional theory calculations support the experimental observations that geometric isomerization plays a crucial role in controlling the alternating microstructure [23].

Bis(pyrrolide-imine) titanium catalyst systems also demonstrate marked tendency toward alternating copolymer formation despite their C₂ symmetric nature [2] [9]. The resulting copolymers exhibit stereoirregular structures, with carbon-13 nuclear magnetic resonance spectroscopic analysis confirming that copolymerization is initiated by norbornene insertion and that the catalyst predominantly exists as a norbornene-last-inserted species under living conditions [2] [9].

Molecular Weight Distribution Control

Precise control of molecular weight distribution in ethene-norbornene copolymerization systems requires understanding of the complex interplay between comonomer composition, catalyst structure, and reaction conditions [24] [26] [25].

Table 4: Molecular Weight Distribution Control

Polymerization TypeTypical Mₙ Range (g/mol)Dispersity (Mw/Mₙ)Control MethodTemperature Effect
Living Vinyl Addition (Pd)10⁴ - 10⁶< 1.2Monomer/initiator ratioMinimal at low T
Living ROMP (G3)10⁵ - 1.2 × 10⁶1.13 - 1.40Catalyst concentration and timeRate-determining step dependent
MAO-Activated Ti Copolymerization5.7 - 8.6 × 10⁵1.15 - 1.20Norbornene/ethylene ratioProfound influence on distribution
Alternating Copolymerization10⁴ - 10⁵< 1.5Catalyst symmetryGeometric isomerization control
Conventional ROMP10⁴ - 10⁵1.5 - 2.5Chain transfer agentsModerate influence

The norbornene-to-ethene molar ratio in the polymerization medium exerts profound influence on molecular weight distribution characteristics [2] [9] [24]. Terminal and penultimate models have been developed to describe the copolymerization kinetics, with the penultimate model providing superior accuracy across broad ranges of polymerization conditions [24]. The penultimate model accounts for the influence of the last two monomer units in the growing chain on the subsequent insertion rate [24].

Experimental studies using rac-Et(1-indenyl)₂ZrCl₂ and related metallocene catalysts demonstrate that molecular weight distribution becomes increasingly narrow as the norbornene concentration increases [24]. This behavior reflects the transition from predominantly ethene insertion at low norbornene concentrations to more controlled copolymerization at higher comonomer loadings [24].

The catalyst symmetry significantly influences molecular weight distribution control mechanisms [11] [12]. C₃ symmetric catalysts typically produce narrower molecular weight distributions compared to Cₛ symmetric analogs, reflecting differences in the active site environment and insertion selectivity [11] [12]. The steric environment provided by the ligand architecture plays a crucial role in determining both the percentage of norbornene incorporation and the resulting molecular weight characteristics [11] [12].

Wikipedia

Cyclic olefin copolymer

General Manufacturing Information

Bicyclo[2.2.1]hept-2-ene, polymer with ethene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-14-2024

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